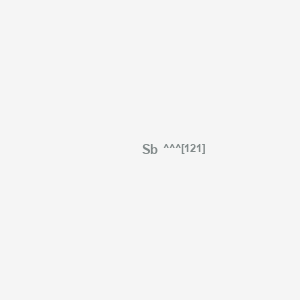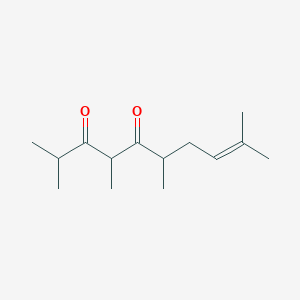
2,5,7,9-Tetramethyl-2-decene-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7,9-Tetramethyl-2-decene-6,8-dione, also known as muscone, is a natural organic compound that is widely used in the fragrance industry. It is a yellowish-brown liquid with a strong musky odor and is found in the musk gland of male musk deer. In recent years, muscone has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,5,7,9-Tetramethyl-2-decene-6,8-dione is not fully understood. However, studies have suggested that 2,5,7,9-Tetramethyl-2-decene-6,8-dione may exert its biological effects by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Muscone has also been found to interact with various cellular targets, such as ion channels, enzymes, and receptors.
Efectos Bioquímicos Y Fisiológicos
Muscone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,5,7,9-Tetramethyl-2-decene-6,8-dione can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that 2,5,7,9-Tetramethyl-2-decene-6,8-dione can improve cognitive function, reduce inflammation, and protect against ischemic injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Muscone has several advantages for lab experiments, including its availability, stability, and low toxicity. However, 2,5,7,9-Tetramethyl-2-decene-6,8-dione also has some limitations, such as its strong musky odor, which can interfere with experimental results, and its limited solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for 2,5,7,9-Tetramethyl-2-decene-6,8-dione research. One direction is to further investigate the mechanism of action of 2,5,7,9-Tetramethyl-2-decene-6,8-dione and identify its cellular targets. Another direction is to explore the potential applications of 2,5,7,9-Tetramethyl-2-decene-6,8-dione in medicine, such as in the treatment of neurodegenerative diseases and cancer. Additionally, 2,5,7,9-Tetramethyl-2-decene-6,8-dione can be further studied for its potential applications in agriculture, such as in the development of plant growth regulators and biopesticides.
Métodos De Síntesis
Muscone can be synthesized through various methods, including chemical synthesis, microbial transformation, and plant extraction. The chemical synthesis method involves the reaction of 2,4,6,8-tetramethyl-1,3,5,7-tetraoxacyclooctane with acetic anhydride in the presence of sulfuric acid. Microbial transformation involves the use of microorganisms to convert precursors into 2,5,7,9-Tetramethyl-2-decene-6,8-dione. Plant extraction involves the extraction of 2,5,7,9-Tetramethyl-2-decene-6,8-dione from natural sources, such as musk deer gland secretions or plant extracts.
Aplicaciones Científicas De Investigación
Muscone has been studied extensively for its potential applications in various fields, including fragrance industry, medicine, and agriculture. In the fragrance industry, 2,5,7,9-Tetramethyl-2-decene-6,8-dione is widely used as a musk fragrance enhancer due to its strong musky odor. In medicine, 2,5,7,9-Tetramethyl-2-decene-6,8-dione has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In agriculture, 2,5,7,9-Tetramethyl-2-decene-6,8-dione has been found to enhance plant growth and improve crop yield.
Propiedades
Número CAS |
13851-07-5 |
|---|---|
Nombre del producto |
2,5,7,9-Tetramethyl-2-decene-6,8-dione |
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
2,4,6,9-tetramethyldec-8-ene-3,5-dione |
InChI |
InChI=1S/C14H24O2/c1-9(2)7-8-11(5)14(16)12(6)13(15)10(3)4/h7,10-12H,8H2,1-6H3 |
Clave InChI |
VNEFXHWAHYWLHU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C |
SMILES canónico |
CC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C |
Otros números CAS |
13851-07-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



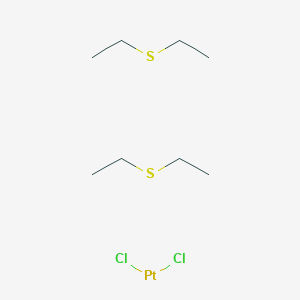
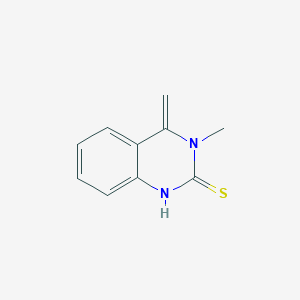
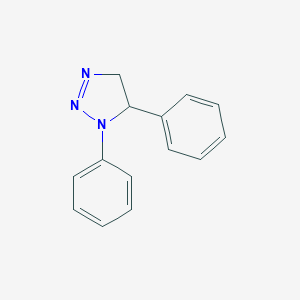
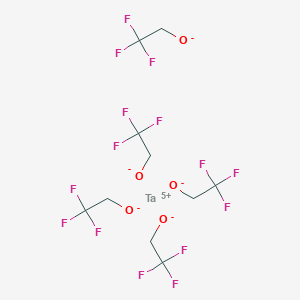
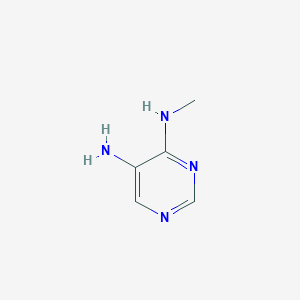
![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)
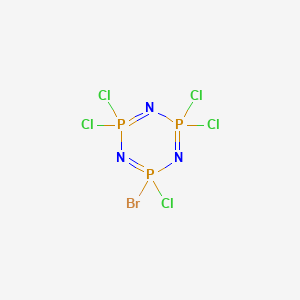
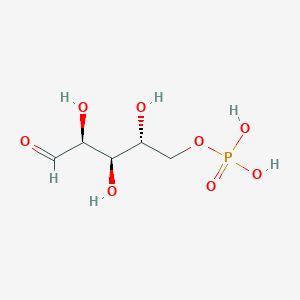
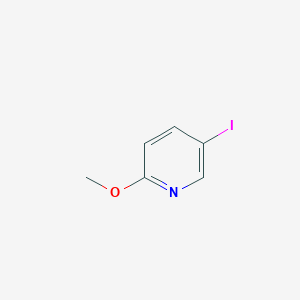
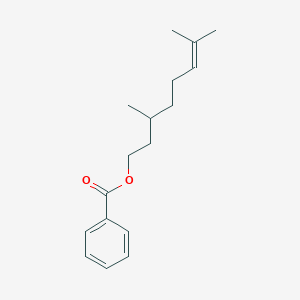
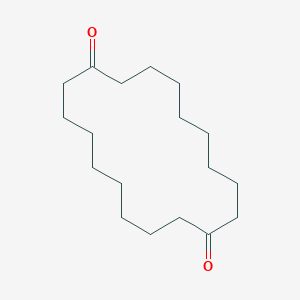
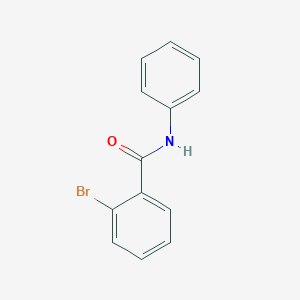
![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)
